![molecular formula C20H11ClFNO3 B2713292 N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide CAS No. 886149-01-5](/img/structure/B2713292.png)
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide
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Description
Scientific Research Applications
Biological Activities and Pharmacological Effects
Xanthone Derivatives
Xanthones, including derivatives similar to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide, have been studied for their significant biological and pharmacological activities. These compounds exhibit diverse biological effects, including antitumor activities, through modulation of various cellular targets. The structure-activity relationship studies of xanthones have highlighted their therapeutic potential in cancer therapy, with specific examples such as DMXAA and mangostins demonstrating effectiveness in preclinical models (Pinto, Sousa, & Nascimento, 2005).
Antimicrobial Applications
Synthesis and Antimicrobial Activity
The synthesis of fluorobenzamide derivatives, including structures bearing resemblance to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide, has shown promising results against a range of microbial strains. Such compounds have been engineered for enhanced antimicrobial efficacy, indicating the critical role of the fluorine atom and specific structural motifs in their biological activity (Desai, Rajpara, & Joshi, 2013).
Chemical Synthesis and Reactivity
Fluoroamide-Directed C-H Fluorination
Research has explored the use of fluoroamides for the directed fluorination of C-H bonds, a method that enhances the synthesis of fluorinated compounds. This approach, using iron catalysis, demonstrates the utility of fluoroamides in selective fluorination reactions, offering a path to highly functionalized chemical entities with broad applications in drug development and materials science (Groendyke, AbuSalim, & Cook, 2016).
properties
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNO3/c21-16-6-2-5-15-18(24)14-8-7-13(10-17(14)26-19(15)16)23-20(25)11-3-1-4-12(22)9-11/h1-10H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZVHJMODUNMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide |
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